molecular formula C15H14N4O2S B2512187 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1797086-42-0

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2512187
CAS No.: 1797086-42-0
M. Wt: 314.36
InChI Key: XXHHBJXFDJNTNK-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of a tetrahydrofuran ring, a pyrazole ring, and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran moiety.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the pyrazole-tetrahydrofuran intermediate with the benzothiazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and pyrazole-4-carboxamide are structurally related.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-3-ol are similar in structure.

Uniqueness

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(15-18-12-3-1-2-4-13(12)22-15)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHBJXFDJNTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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